The Discovery and Synthesis of SCH900776 (S-isomer): A Technical Guide
The Discovery and Synthesis of SCH900776 (S-isomer): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of SCH900776 (also known as MK-8776), a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). The S-isomer of SCH900776 is the biologically active enantiomer. This document details the scientific background, key experimental data, and methodologies relevant to the research and development of this compound.
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a pivotal role in cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability. In many cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints, which are regulated by Chk1, become crucial for survival, especially when undergoing replication stress induced by chemotherapy. Therefore, inhibiting Chk1 is a promising therapeutic strategy to sensitize cancer cells to DNA-damaging agents.
SCH900776 was identified as a potent and functionally selective Chk1 inhibitor through a high-content, cell-based screen for γ-H2AX induction, a surrogate marker for DNA double-strand breaks.[1] This approach allowed for the selection of a compound with an optimal in-cell profile, demonstrating synergistic effects with DNA antimetabolite agents in vitro and in vivo.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for SCH900776 (S-isomer).
Table 1: In Vitro Potency and Selectivity of SCH900776
| Target | Assay Type | Value | Reference |
| Chk1 | IC50 | 3 nM | [2][3] |
| Chk1 | Kd | 2 nM | [2] |
| Chk2 | IC50 | 1.5 µM (1500 nM) | [2][3] |
| CDK2 | IC50 | 0.16 µM (160 nM) | [2][3] |
Table 2: In Vivo Efficacy of SCH900776 in Combination with Gemcitabine (A2780 Xenograft Model)
| SCH900776 Dose (mg/kg) | Gemcitabine Dose (mg/kg) | Outcome | Reference |
| 4 | 150 | Induction of γ-H2AX biomarker | [1] |
| 8 | 150 | Enhanced tumor pharmacodynamic and regression responses | [1] |
| 16 | 150 | Incremental improvements in tumor response | [1] |
| 32 | 150 | Further incremental improvements in tumor response | [1] |
| 20 | 150 | Improvements in Time to Progression (TTP10x) | [1] |
| 50 | 150 | Further improvements in TTP10x | [1] |
Enantioselective Synthesis of SCH900776 (S-isomer)
A convergent synthesis approach has been developed for MK-8776 (SCH900776) that avoids a late-stage chiral separation by utilizing an optically pure β-keto nitrile.[4] The synthesis involves the construction of the pyrazolo[1,5-a]pyrimidine scaffold through a cyclocondensation reaction.
Key Precursors:
-
Bispyrazole E: 3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
-
Optically Pure β-keto nitrile F: (R)-2-(cyanomethyl)-3-oxopiperidine-1-carboxylate
General Synthetic Scheme:
-
Synthesis of Bispyrazole E: This intermediate is prepared from 1-methyl-1H-pyrazole through a series of reactions including formylation (Vilsmeier-Haack reaction), conversion to a nitrile, and subsequent cyclization with hydrazine.[4]
-
Synthesis of Optically Pure β-keto nitrile F: The synthesis of this chiral intermediate is crucial for the enantioselectivity of the final product. Asymmetric synthesis of 3-aminopiperidine derivatives can be achieved through various methods, including enzymatic transamination of a prochiral ketone.[5][6] The resulting chiral amine is then protected and further functionalized to yield the desired β-keto nitrile.
-
Cyclocondensation: Bispyrazole E is reacted with the optically pure β-keto nitrile F in ethanol at elevated temperatures to form the core pyrazolo[1,5-a]pyrimidine structure (Intermediate G).[4]
-
Bromination: The pyrazolo[1,5-a]pyrimidine intermediate G is then brominated using N-bromosuccinimide (NBS) in a mixture of acetonitrile and dichloromethane.[4]
-
Deprotection: The final step involves the removal of the protecting group (e.g., Boc) from the piperidine nitrogen using an acid such as trifluoroacetic acid (TFA) to yield the final product, (R)-6-bromo-3-(1-methyl-1H-pyrazol-4-yl)-5-(piperidin-3-yl)pyrazolo[1,5-a]pyrimidin-7-amine (SCH900776, S-isomer).[4]
Experimental Protocols
Chk1 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of SCH900776 against Chk1 kinase.
Materials:
-
Recombinant His-tagged Chk1 enzyme
-
Biotinylated Cdc25C peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (containing ³³P-ATP)
-
SCH900776 stock solution (in DMSO)
-
Stop solution (e.g., 2 M NaCl, 1% H₃PO₄)
-
Streptavidin-coated SPA beads
Procedure:
-
Dilute the His-Chk1 enzyme and Cdc25C peptide substrate in kinase buffer to the desired concentrations.
-
Prepare serial dilutions of SCH900776 in 10% DMSO.
-
In a microplate, mix the Chk1 enzyme solution, Cdc25C peptide solution, and the SCH900776 dilution.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at room temperature for a defined period (e.g., 2 hours).
-
Stop the reaction by adding the stop solution containing streptavidin-coated SPA beads.
-
Measure the incorporation of ³³P into the peptide substrate using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
γ-H2AX Immunofluorescence Staining for DNA Damage
This protocol is for visualizing and quantifying DNA double-strand breaks in cells treated with SCH900776.
Materials:
-
Cells cultured on coverslips
-
SCH900776
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., clone JBW301)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG)
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the desired concentration of SCH900776 (and/or a DNA damaging agent) for the specified duration.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 30 minutes at room temperature.
-
Block non-specific antibody binding with the blocking solution for 30 minutes at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI solution for 5 minutes.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the γ-H2AX foci using a fluorescence microscope.
Western Blot for Chk1 Phosphorylation
This protocol is for assessing the inhibition of Chk1 autophosphorylation at Ser296 in cells treated with SCH900776.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-Chk1 (Ser296) and anti-total Chk1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Treat cells with SCH900776 for the desired time and concentration.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Chk1 (Ser296) antibody overnight at 4°C with gentle shaking.[7]
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total Chk1 antibody and a loading control antibody to ensure equal protein loading.
Visualizations
Signaling Pathway of Chk1 Inhibition
Caption: Signaling pathway of Chk1 inhibition by SCH900776.
Experimental Workflow for SCH900776 Evaluation
Caption: Experimental workflow for the evaluation of SCH900776.
Logic of High-Content Screening Discovery
Caption: Logic of the high-content screen for Chk1 inhibitor discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical development of the novel Chk1 inhibitor SCH900776 in combination with DNA-damaging agents and antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 6. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 7. WO2012131633A1 - Pyrazolo pyrimidine derivatives - Google Patents [patents.google.com]
